molecular formula C19H23N7O4S B2520061 ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate CAS No. 1787880-97-0

ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B2520061
CAS No.: 1787880-97-0
M. Wt: 445.5
InChI Key: RZYDNTASBBBDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a quinoxaline core substituted with a 1-methylpyrazole sulfonamide group and a piperazine ring esterified with an ethyl carboxylate. This structure combines multiple pharmacophoric elements: the quinoxaline moiety is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, while the piperazine-carboxylate group enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4S/c1-3-30-19(27)26-10-8-25(9-11-26)18-17(21-15-6-4-5-7-16(15)22-18)23-31(28,29)14-12-20-24(2)13-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYDNTASBBBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate, with the CAS number 1787880-97-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23N7O4S
  • Molecular Weight : 423.49 g/mol
  • Chemical Structure : The compound features a quinoxaline core, a piperazine ring, and a pyrazole sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. FAAH inhibitors can modulate levels of endocannabinoids and other bioactive lipids, impacting pain and inflammation responses .
  • Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .

Antiproliferative Effects

A study evaluating the antiproliferative activities of various quinoxaline derivatives found that certain derivatives exhibited potent activity against cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
Quinoxaline Derivative AHCT1162.30
Quinoxaline Derivative BMCF-72.90
Ethyl 4-(3-(1-methyl-1H-pyrazole))HCT116TBD

The exact IC50 for ethyl 4-(3-(1-methyl-1H-pyrazole)) remains to be determined but is anticipated to be comparable based on structural activity relationships observed in similar compounds.

Anti-inflammatory Activity

In vivo studies involving models of inflammation have demonstrated that related compounds can significantly reduce edema and pain responses:

ModelCompound TestedEffectiveness
Carrageenan-induced paw edemaEthyl Quinoxaline DerivativeSignificant reduction in swelling
Thermal hyperalgesia modelEthyl Quinoxaline DerivativeReduced pain sensitivity

Study on FAAH Inhibition

A notable study investigated the effects of piperazine derivatives on FAAH activity. The results indicated that these compounds could effectively increase levels of endocannabinoids in the brain, leading to analgesic effects in animal models of pain . This suggests that this compound may share similar properties.

Anticancer Activity Assessment

In another study focusing on anticancer activities, a series of quinoxaline derivatives were synthesized and tested against various cancer cell lines. The findings revealed that modifications in the quinoxaline structure significantly impacted their potency, indicating that ethyl 4-(3-(1-methyl-1H-pyrazole)) could be optimized for enhanced efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and quinoxaline moieties have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances antibacterial activity, suggesting that ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate may also possess similar properties.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell metabolism has been explored. Studies suggest that compounds with piperazine and quinoxaline structures can interfere with pathways critical for tumor growth . The inhibition of key metabolic enzymes may lead to reduced proliferation of cancer cells, making this compound a candidate for further investigation in oncology.

Anti-inflammatory Effects

Compounds related to this compound have demonstrated anti-inflammatory properties in various models. By modulating inflammatory pathways, these compounds could potentially be developed into therapeutic agents for conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial activity, with some derivatives achieving zones of inhibition greater than 20 mm against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on quinoxaline derivatives revealed their potential as anticancer agents. The compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity correlated with structural modifications. This compound may follow similar trends based on its structural analogs .

Chemical Reactions Analysis

Piperazine Ring Coupling

Piperazine is attached via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling:

  • Example :

    • Reaction of 3-chloroquinoxaline derivatives with piperazine in acetonitrile yields 2-methoxy-3-(piperazin-2-yl)quinoxaline (78 ) with Na₂CO₃ as base .

Quinoxaline DerivativeReagentsConditionsYieldSource
3-ChloroquinoxalinePiperazine, Na₂CO₃Acetonitrile, reflux85–90%

Esterification and Functionalization

The ethyl carboxylate group is introduced via esterification or transesterification:

  • Method :

    • Carboxylic acid intermediates react with ethanol in the presence of DCC/DMAP or acidic catalysts (e.g., H₂SO₄) .

IntermediateReagentsConditionsYieldSource
Piperazine-1-carboxylic acidEthanol, H₂SO₄Reflux, 8 h70–88%

Catalytic and Reaction Optimization

Key catalytic systems for optimizing yields:

  • Fe/TBHP/CF₃SO₃H : Enhances C–C and C–N bond formation in quinoxaline synthesis .

  • InCl₃ under ultrasound : Accelerates multi-component pyrazole formation .

Key Challenges and Innovations

  • Regioselectivity : Controlling substitution patterns on quinoxaline requires precise catalyst selection (e.g., TiO₂-Pr-SO₃H) .

  • Green Chemistry : Ultrasound irradiation reduces reaction times from hours to minutes .

Comparison with Similar Compounds

Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives

  • Structure: These derivatives () share the ethyl pyrazole-carboxylate and quinoxaline core but lack the sulfonamide bridge and piperazine group.
  • Synthesis : A one-pot, cost-effective method is reported, contrasting with the multi-step synthesis likely required for the target compound .

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperazine

  • Structure: This compound () features dual pyrazole-sulfonyl groups attached to piperazine but lacks the quinoxaline core.
  • Properties: The dual sulfonyl groups may enhance thermal stability but could reduce cell permeability due to increased polarity. This highlights the target compound’s balance between lipophilicity (quinoxaline) and hydrophilicity (piperazine-carboxylate) .

Piperazine-Carboxylate Derivatives with Heterocyclic Modifications

Ethyl 4-(2-Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate

  • Structure: Replaces the quinoxaline-sulfonamide with a thieno-pyrimidine-sulfanylacetyl group ().
  • Activity: Thieno-pyrimidine derivatives are known for kinase inhibition, suggesting the target compound’s quinoxaline core may offer distinct electronic properties for binding specific enzymes .

Isopropyl 4-(3-Phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate

  • Structure: Substitutes quinoxaline with imidazo-pyridazine and uses an isopropyl ester ().

Compounds with Sulfonamide or Quinazolinone Moieties

Ethyl 4-[[3-[(2-Chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazolin-7-yl]carbonyl]piperazine-1-carboxylate

  • Structure: Features a quinazolinone ring and a 2-chlorophenyl group ().
  • Activity: Quinazolinones are associated with anticancer and antimicrobial effects. The sulfanylidene group may confer redox activity absent in the target compound’s sulfonamide .

Ethyl 4-(3-(Benzo[d][1,3]dioxol-4-yl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate

  • Structure : Incorporates a benzo-dioxole-imidazo-pyridazine system ().
  • Applications: Benzo-dioxole groups are common in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the target compound’s quinoxaline-based design .

Q & A

Q. Basic

  • NMR spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping proton environments, particularly for the piperazine and quinoxaline moieties .
  • Mass spectrometry : HRMS confirms molecular weight (±2 ppm accuracy) .
  • X-ray crystallography : For absolute configuration determination, SHELX software refines crystal structures .

How can discrepancies in structural data from spectroscopic methods be resolved?

Q. Advanced

  • Cross-validation : Compare XRD data with NMR/IR to identify conformational flexibility (e.g., piperazine ring puckering) .
  • Computational modeling : DFT calculations predict vibrational spectra (IR) and chemical shifts (NMR), resolving ambiguities .
  • Purity assessment : HPLC-MS detects impurities that may distort spectroscopic interpretations .

What strategies elucidate the compound’s mechanism of action?

Q. Advanced

  • In vitro assays : Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
  • Molecular docking : AutoDock Vina predicts binding poses, guided by structural analogs (e.g., pyrazolopyrimidine derivatives) .

How is stability assessed under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Incubate the compound at extreme pH (1–13) and temperatures (40–80°C), then analyze degradation products via LC-MS .
  • Kinetic stability modeling : Arrhenius plots predict shelf-life at standard conditions (25°C) .

Which functional groups are most reactive, and how do they influence chemical behavior?

Q. Basic

  • Sulfonamide group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
  • Piperazine ring : Participates in salt formation (e.g., HCl salts for improved solubility) .
  • Quinoxaline core : Undergoes electrophilic substitution, enabling derivatization for SAR studies .

How are biological target interactions experimentally investigated?

Q. Advanced

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in cellular lysates .
  • Mutagenesis studies : Modify putative binding residues in target proteins (e.g., kinases) to validate interaction sites .

What are common synthesis challenges, and how are they mitigated?

Q. Basic

  • Low yields : Optimize stoichiometry (e.g., excess sulfonyl chloride) and use scavengers (e.g., molecular sieves) .
  • By-product formation : Employ orthogonal protecting groups for the piperazine nitrogen .

What computational tools predict pharmacokinetics and toxicity?

Q. Advanced

  • ADMET prediction : SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics simulations : GROMACS models metabolite formation and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.